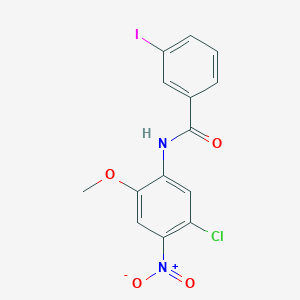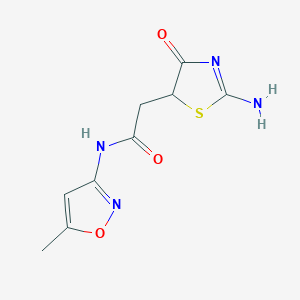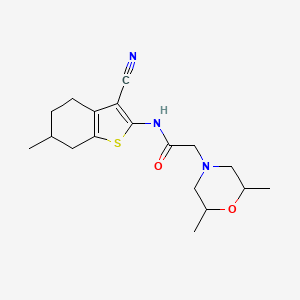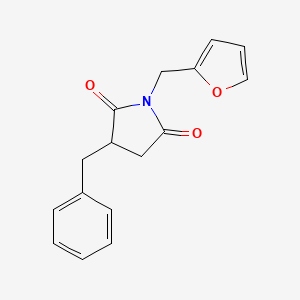![molecular formula C19H19N3O4S B4017261 N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-thienyl)methyl]pentanamide](/img/structure/B4017261.png)
N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-thienyl)methyl]pentanamide
Descripción general
Descripción
The molecule belongs to a class of compounds that often exhibit biological activity and are subject to synthetic interest due to their potential applications in pharmaceuticals and material science. Compounds like quinolinyl derivatives are synthesized for their various biological activities and chemical properties, making them subjects of considerable research interest.
Synthesis Analysis
A study by Simonetti et al. (2016) presents a convenient approach towards the synthesis of bioactive 6-substituted 5-hydroxy-4-aryl-1H-quinolin-2-ones, demonstrating the utility of stereoselective constructions and cyclization techniques in synthesizing complex quinoline derivatives. This methodology could be applicable to the synthesis of the queried compound by adjusting the substituents and reaction conditions (Simonetti, Larghi, & Kaufman, 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed through spectroscopic techniques and X-ray crystallography, as demonstrated in the synthesis and characterization study by Saeed et al. (2014). These analytical techniques allow for the detailed elucidation of molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the chemical behavior of such compounds (Saeed, Abbas, Ibrar, & Bolte, 2014).
Chemical Reactions and Properties
The reactivity of quinoline derivatives can be diverse, depending on the substitution pattern on the quinoline ring. For example, Werbel et al. (1986) discuss the synthesis and quantitative structure-activity relationships of tebuquine and related compounds, showcasing the potential chemical modifications and biological activities of quinoline derivatives. Such studies can provide insights into the types of chemical reactions these compounds can undergo and their resulting properties (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Propiedades
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-3-8-16(23)21-17(15-7-5-10-27-15)13-11-14(22(25)26)12-6-4-9-20-18(12)19(13)24/h4-7,9-11,17,24H,2-3,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLIRPMLDFKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=CS1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-Hydroxy-5-nitroquinolin-7-YL)(thiophen-2-YL)methyl]pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone]](/img/structure/B4017179.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4017194.png)

![(2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017233.png)

![N-{4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017251.png)

![N-[1-(hydroxymethyl)cyclopentyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4017262.png)
![4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4017265.png)
![methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)
![4-{[(1,1-dioxidotetrahydro-3-thienyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4017283.png)

